molecular formula C21H16N2O3S B4310996 methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B4310996
M. Wt: 376.4 g/mol
InChI Key: PYJJPTZIJUWKID-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-b]pyran ring system, which is fused with a naphthalene moiety. The presence of various functional groups such as amino, cyano, and carboxylate makes this compound highly versatile and of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thieno[3,2-b]pyran core, followed by the introduction of the naphthalene ring through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano to amino.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate
  • Methyl 5-amino-6-cyano-2-methyl-7-(4-methoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
  • Methyl 5-amino-6-cyano-2-methyl-7-(3,4-dimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

Uniqueness

The uniqueness of methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate lies in its naphthalene moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-naphthalen-2-yl-7H-thieno[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-11-16(21(24)25-2)18-19(27-11)17(15(10-22)20(23)26-18)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,17H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJJPTZIJUWKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC4=CC=CC=C4C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
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methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate
Reactant of Route 6
methyl 5-amino-6-cyano-2-methyl-7-(naphthalen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

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